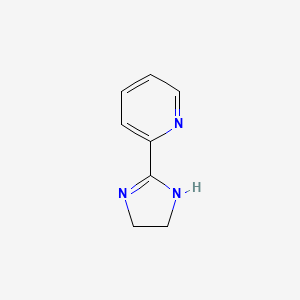

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Description

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (CAS: 7471-05-8) is an imidazoline derivative with a pyridine substituent at the 2-position of the imidazoline ring. Its molecular formula is C₈H₉N₃, and it has a molecular weight of 147.18 g/mol . The compound exhibits a planar geometry, with the pyridine and imidazoline rings forming a dihedral angle of 7.96°, as revealed by X-ray crystallography .

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPSPXOWNGOEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323297 | |

| Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-05-8 | |

| Record name | 7471-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The nitrogen atoms in the imidazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with acetate synthase, impacting the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine, which are crucial for cellular growth and metabolism.

- Anticancer Activity : Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, in vitro studies revealed that treatment with 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine led to reduced cell viability and increased apoptosis rates in human cancer cell lines.

- Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications to its structure have been found to enhance its efficacy significantly.

- Hypoglycemic Effects : A derivative of this compound has been identified as a novel hypoglycemic agent, stimulating insulin secretion from pancreatic islets more effectively than traditional sulfonylureas .

Materials Science

The unique electronic properties of this compound make it an attractive candidate for developing advanced materials. Its ability to form stable complexes with metals enhances its potential use in catalysis and as a precursor for new materials with specific electronic or optical properties .

Cancer Treatment Study

A notable study investigated the antiproliferative effects of various derivatives of this compound on leukemia cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4g | HL60 | 1.00 ± 0.42 |

| Compound 4k | K562 | 0.92 ± 0.32 |

| Compound 4e | HEL | 1.05 ± 0.35 |

These findings suggest that this scaffold can be further explored for developing new anticancer agents.

Antibacterial Activity Assessment

Another study focused on the antibacterial properties of various derivatives against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

This data underscores the potential for structural modifications to enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both imidazole and pyridine rings allows for versatile interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues

Electronic and Catalytic Properties

- 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine demonstrates moderate efficacy as a ligand in Ni-catalyzed reductive couplings. Its electron-donating imidazoline ring enhances metal coordination but is outperformed by bipyridine ligands (e.g., L1) due to steric constraints .

- In contrast, 3-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (structural isomer) shows even lower catalytic activity , likely due to altered electronic distribution .

Pharmacological Activity

- DG-5128 (a derivative with a phenylethyl substituent) exhibits potent hypoglycemic effects in animal models (ED₅₀ = 5–25 mg/kg) and selectively blocks α-2 adrenoceptors, making it a candidate for diabetes and hypertension treatment .

Supramolecular Interactions

- The parent compound forms N–H⋯N hydrogen bonds and π-π stacking in crystals, creating 1D molecular chains .

- Its sulfur-containing analogue, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2−) , adopts a distorted geometry with intramolecular H-bonding and chalcogen interactions (S⋯Cl = 3.33 Å) .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that exhibits a wide range of biological activities due to its unique structural features. This compound contains both a pyridine and an imidazoline ring, which contributes to its reactivity and interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways.

Key Biological Activities:

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, which could be beneficial in managing conditions like arthritis.

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interference with cellular signaling pathways.

The interaction of this compound with various biomolecules leads to significant biochemical effects:

Enzyme Inhibition

- Acetate Synthase : This compound inhibits acetate synthase, impacting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine, which are crucial for protein synthesis.

Cellular Effects

- Cell Growth and Division : The compound can disrupt DNA synthesis and cell division, leading to altered cellular growth patterns.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Studies

In vitro tests have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.039 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Anti-inflammatory Studies

The anti-inflammatory potential was assessed using models of inflammation where the compound reduced pro-inflammatory cytokines significantly compared to control groups.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

- Infection Control : A clinical trial evaluating the efficacy of this compound against resistant bacterial infections showed promising results, with a reduction in infection rates among treated patients.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its high solubility in polar solvents. This enhances its bioavailability and therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, and what reaction conditions are critical for yield optimization?

The compound is commonly synthesized via condensation reactions. For example, 2-cyanopyridine reacts with ethylenediamine under reflux in ethanol, catalyzed by acidic or basic conditions, to form the imidazoline ring . Alternative methods include base-promoted cyclization of amidines with ketones, where temperature control (80–100°C) and solvent choice (e.g., methanol or acetonitrile) significantly impact yields . Purity can be confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what crystallographic parameters are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker SMART APEX II CCD detectors at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters: orthorhombic system (space group Pbca), unit cell dimensions (a = 10.0057 Å, b = 7.9828 Å, c = 17.6199 Å), and refinement via SHELXL-2018/3 with R1 values < 0.05 . Hydrogen bonding (N–H···N) and π-π stacking interactions are critical for packing analysis.

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- NMR : and spectra should show characteristic peaks for the pyridine (δ ~8.5 ppm) and imidazoline (δ ~3.2 ppm for CH) moieties .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] at m/z 148.1 .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 65.28%, H: 6.16%, N: 28.56%) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what coordination modes are observed?

The compound acts as a bidentate ligand via the pyridine nitrogen and imidazoline NH group. In manganese(II) complexes, it forms octahedral geometries with two ligands per metal center, as evidenced by X-ray studies showing Mn–N bond lengths of ~2.2 Å . Spectroscopic characterization (UV-Vis, EPR) and cyclic voltammetry reveal redox-active behavior, useful in catalysis or spin-crossover materials.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Twinning Analysis : Use PLATON or CrysAlisPro to identify twin laws and refine using HKLF5 format .

- Disorder Modeling : Apply PART instructions in SHELXL to split atoms with partial occupancy .

- Validation Tools : Check R (<0.05) and CC (>0.90) to ensure data quality .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Docking Studies : Use AutoDock Vina to simulate binding to targets like α-adrenergic receptors, leveraging known imidazoline pharmacophores .

- QSAR Models : Train models on substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position enhance antihypertensive activity) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .

Q. What are the challenges in synthesizing chiral derivatives of this compound, and how are enantiomeric excesses quantified?

Chiral imidazolines are synthesized via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or resolution using chiral HPLC columns (e.g., Chiralpak IA). Circular dichroism (CD) and NMR with chiral shift reagents (e.g., Eu(hfc)) quantify enantiomeric excess (>90% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.